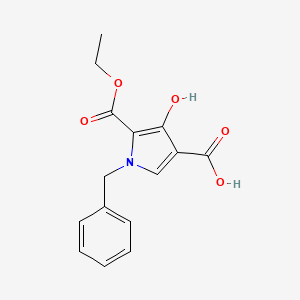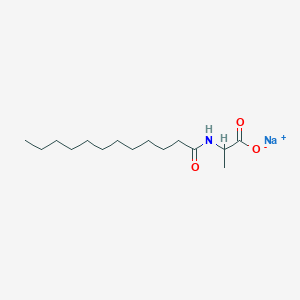
N-Dodecanoyl-alanine mono sodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Alanine, N-(1-oxododecyl)-, monosodium salt typically involves the reaction of lauroyl chloride with alanine in the presence of sodium hydroxide. The reaction proceeds as follows :
Lauroyl chloride: reacts with to form N-lauroylalanine.
Sodium hydroxide: is then added to neutralize the reaction mixture, resulting in the formation of the monosodium salt of N-lauroylalanine.
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
L-Alanine, N-(1-oxododecyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Alanine, N-(1-oxododecyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of L-Alanine, N-(1-oxododecyl)-, monosodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation .
Comparison with Similar Compounds
L-Alanine, N-(1-oxododecyl)-, monosodium salt can be compared with other similar compounds, such as:
Sodium N-lauroylsarcosinate: Another anionic surfactant with similar properties but different molecular structure.
Sodium lauroyl glutamate: A mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, used in skin care formulations.
The uniqueness of L-Alanine, N-(1-oxododecyl)-, monosodium salt lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H28NNaO3 |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
sodium;2-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
InChI Key |
LFUXMTKAILZVTA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


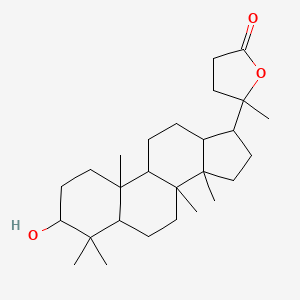
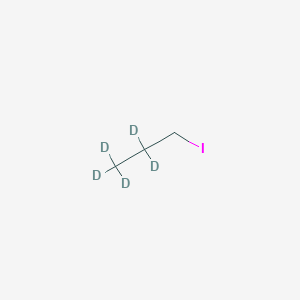
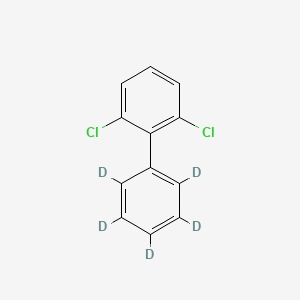
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
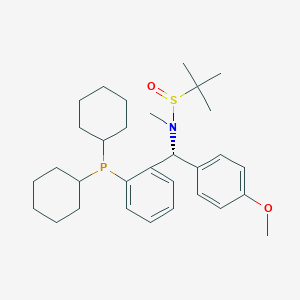
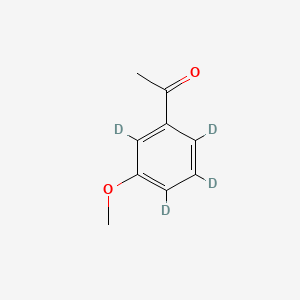
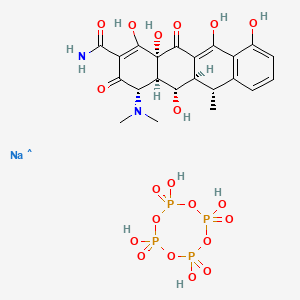
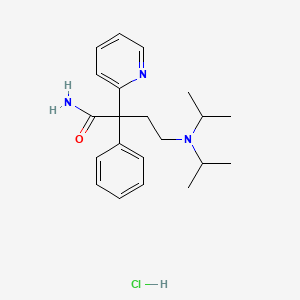
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
